molecular formula C9H12Cl2F3N3 B1472814 1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride CAS No. 2098001-36-4

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride

Cat. No. B1472814
M. Wt: 290.11 g/mol
InChI Key: PEXLFYXJJPEIBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride, also known as TFPA, is a synthetic molecule that is used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in aqueous solutions and has a melting point of 170 °C. TFPA has been used in a variety of laboratory experiments, including studies on the mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Azetidinones, including compounds with pyridine and trifluoromethyl groups, have been synthesized and evaluated for their biological activities. For instance, azetidinone derivatives have shown significant antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). These findings underscore the potential of azetidinone compounds in developing new antibacterial and antituberculosis agents.

Antidepressant and Nootropic Agents

Azetidinones have also been explored for their central nervous system (CNS) activity. Certain azetidinone derivatives have been identified as potential antidepressant and nootropic agents, demonstrating the capability to influence brain function positively (Thomas et al., 2016). These findings suggest the potential application of such compounds in treating depression and enhancing cognitive functions.

Anticancer Activity

The anticancer activity of azetidinone derivatives has been documented, with some compounds exhibiting significant cytotoxic effects against cancer cell lines (Hafez & El-Gazzar, 2020). These results highlight the potential of azetidinone derivatives as scaffolds for developing new anticancer drugs.

Synthetic Methodologies

Research has also focused on developing new synthetic methodologies for trifluoromethyl-containing compounds, including azetidinones and pyridines. These studies provide valuable insights into the synthesis of structurally complex and biologically active molecules, which can serve as a basis for further pharmaceutical development (Marangoni et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol, indicates that it may cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.2ClH/c10-9(11,12)6-1-2-8(14-3-6)15-4-7(13)5-15;;/h1-3,7H,4-5,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXLFYXJJPEIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Trifluoromethyl)pyridin-2-yl)azetidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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